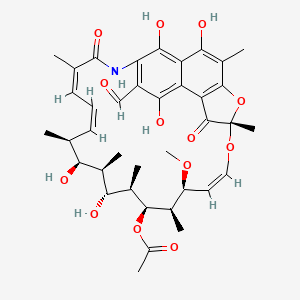

Rifamycin, 3-formyl-

Overview

Description

Rifamycin, 3-formyl- is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacterial pathogens. This compound is particularly significant as an intermediate in the synthesis of other rifamycin derivatives, such as rifampicin, which is widely used in the treatment of tuberculosis and other bacterial infections .

Mechanism of Action

Target of Action

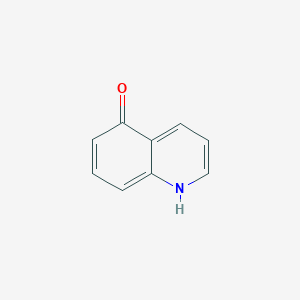

3-Formyl Rifamycin, also known as 3-FORMYLRIFAMYCINSV, 3-Formyl Rifamycin SV, 3-Formylrifamycin SV, or Rifamycin, 3-formyl-, is a member of the rifamycin family . The primary target of this compound is the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

3-Formyl Rifamycin inhibits the synthesis of RNA by strongly binding to the RNAP . This binding prevents the RNAP from carrying out its function, thereby inhibiting the transcription process . As a result, the production of proteins essential for the survival and multiplication of the bacteria is halted .

Biochemical Pathways

The action of 3-Formyl Rifamycin affects the RNA synthesis pathway in bacteria . By inhibiting RNAP, it disrupts the transcription process, which is a critical step in gene expression . This disruption leads to the cessation of protein synthesis, affecting various downstream effects that are essential for bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of rifamycins, including 3-Formyl Rifamycin, involve good oral absorption, leading to a wide distribution in body tissues and fluids, including cerebrospinal fluid . The compound is concentrated in polymorphonuclear granulocytes and macrophages, facilitating the clearance of bacteria from abscesses . It is metabolized in the liver and eliminated primarily in bile and, to a much lesser extent, in urine .

Result of Action

The result of 3-Formyl Rifamycin’s action is the death of the bacteria . By inhibiting the RNAP, it prevents the bacteria from synthesizing essential proteins . This inhibition leads to the cessation of bacterial growth and multiplication, ultimately resulting in bacterial death .

Action Environment

The action of 3-Formyl Rifamycin can be influenced by various environmental factors. For instance, the compound’s ability to induce hepatic and intestinal metabolic enzymes complicates its own metabolism and leads to many clinically relevant drug-drug interactions . Moreover, the biotransformation of rifamycin B (a less clinically active form) to a more potent antibiotic involves the action of rifamycin oxidase, suggesting that microbial enzymes in the environment can influence the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

3-Formyl Rifamycin plays a significant role in biochemical reactions. It exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting the bacterial DNA-directed RNA polymerase (DDRP) . The compound interacts with enzymes such as DDRP and the RNA-directed DNA polymerase (RDDP) of oncogenic RNA viruses . The nature of these interactions involves the inhibition of these enzymes, thereby preventing the transcription process in bacteria .

Cellular Effects

The effects of 3-Formyl Rifamycin on various types of cells and cellular processes are profound. It influences cell function by inhibiting RNA synthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism . This inhibition of RNA synthesis prevents the bacteria from producing essential proteins, leading to their death .

Molecular Mechanism

The mechanism of action of 3-Formyl Rifamycin at the molecular level involves binding interactions with biomolecules and changes in gene expression. It binds to the bacterial RNA polymerase, inhibiting its function and preventing the transcription of DNA into RNA . This action disrupts the normal functioning of the bacteria, leading to their death .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Formyl Rifamycin have been observed to be stable . The degradation of rifamycin in an acidic medium to form 3-formyl rifamycin SV, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifamycin .

Dosage Effects in Animal Models

The effects of 3-Formyl Rifamycin vary with different dosages in animal models. The toxicity of rifampicin, a rifamycin derivative, is related to dose and administration interval, with increasing rates of presumed hypersensitivity with higher doses combined with administration frequency of once weekly or less .

Metabolic Pathways

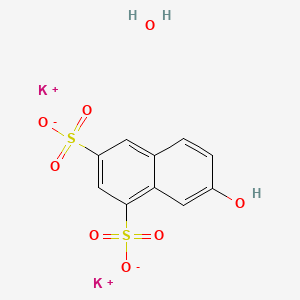

3-Formyl Rifamycin is involved in the metabolic pathways of the rifamycin family. The biosynthesis of rifamycin B, a member of the rifamycin family, begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is part of the final naphthalene aromatic moiety in rifamycin B .

Transport and Distribution

It is known that the rifamycins are largely excreted in bile and eliminated in feces .

Preparation Methods

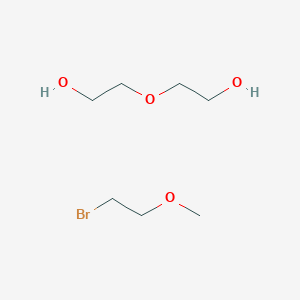

Synthetic Routes and Reaction Conditions: The preparation of Rifamycin, 3-formyl- typically involves the oxidation of 3-aminomethyl-rifamycin S. This process can be carried out without the use of an oxidant by utilizing acids in the presence of water, which leads to the hydrolytic splitting of the 3-aminomethyl group to form Rifamycin, 3-formyl- .

Industrial Production Methods: In industrial settings, the production of Rifamycin, 3-formyl- often involves submerged fermentation using the bacterium Amycolatopsis mediterranei. This method has been optimized to increase yields through mutational strain improvement and process optimization, achieving significant increases in antibiotic production .

Chemical Reactions Analysis

Types of Reactions: Rifamycin, 3-formyl- undergoes various chemical reactions, including:

Oxidation: Conversion to other rifamycin derivatives.

Reduction: Formation of reduced forms of rifamycin.

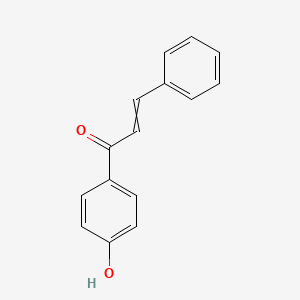

Substitution: Reaction with primary amines and hydrazines to form derivatives like rifampicin.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents in suitable solvents.

Reduction: Reducing agents under controlled conditions.

Substitution: Primary amines and hydrazines in solvents like tetrahydrofuran.

Major Products:

Scientific Research Applications

Rifamycin, 3-formyl- is extensively used in scientific research due to its role as an intermediate in the synthesis of various rifamycin derivatives. These derivatives have applications in:

Chemistry: Development of new antibiotics and studying their synthesis pathways.

Biology: Investigating the mechanisms of bacterial resistance and the action of antibiotics.

Medicine: Treatment of bacterial infections, particularly tuberculosis and leprosy.

Industry: Large-scale production of antibiotics for pharmaceutical use.

Comparison with Similar Compounds

- Rifampicin

- Rifabutin

- Rifapentine

- Rifaximin

Comparison: Rifamycin, 3-formyl- is unique due to its role as an intermediate in the synthesis of these derivatives. While compounds like rifampicin and rifabutin are directly used as antibiotics, Rifamycin, 3-formyl- is primarily used in the production of these drugs, highlighting its importance in the pharmaceutical industry .

Properties

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQHOMJRFAQBN-SSJZMWBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

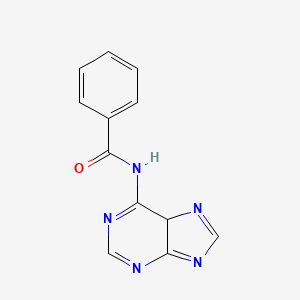

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B7949877.png)